molecular formula C21H20ClN3O3S2 B2734397 2-[(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide CAS No. 941892-51-9

2-[(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2734397
CAS No.: 941892-51-9
M. Wt: 461.98
InChI Key: IZYXDOBHGHXLDM-UHFFFAOYSA-N
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Description

2-[(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a synthetic organic compound of interest in chemical and pharmaceutical research. It features a complex molecular structure containing a central 1,3-thiazole ring, which is a privileged scaffold in medicinal chemistry due to its prevalence in biologically active molecules . The structure is further elaborated with acetamide and carbamoyl moieties, as well as methoxyphenyl and chloromethylphenyl substituents, which are common in the development of various pharmacologically active compounds . This specific structural architecture suggests potential for investigation in multiple research areas, though its precise mechanism of action and biological targets require further scientific exploration. Researchers can utilize this compound as a key intermediate or as a novel chemical entity in drug discovery programs, high-throughput screening assays, and structure-activity relationship (SAR) studies. It is supplied with guaranteed high purity and quality for research applications. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S2/c1-13-17(22)7-4-8-18(13)25-19(26)10-15-11-29-21(24-15)30-12-20(27)23-14-5-3-6-16(9-14)28-2/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYXDOBHGHXLDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a thiazole derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

The compound's molecular formula is C17H17ClN3O2SC_{17}H_{17}ClN_3O_2S with a molecular weight of approximately 366 Da. Its structure includes a thiazole ring, which is known to contribute to various biological activities including anticancer and antimicrobial effects.

The biological activity of thiazole derivatives often hinges on their ability to interact with biological macromolecules. The specific mechanisms for this compound can be categorized as follows:

  • Antitumor Activity : Thiazole compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that modifications on the thiazole ring can enhance the compound's ability to induce apoptosis in cancer cells by interacting with proteins involved in cell survival pathways such as Bcl-2 family proteins .
  • Antimicrobial Activity : The thiazole moiety has been associated with antimicrobial properties. This compound may inhibit bacterial growth through disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Antitumor Efficacy

A study evaluating the cytotoxicity of various thiazole derivatives found that compounds similar to our target exhibited IC50 values in the low micromolar range against human cancer cell lines such as A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The presence of electron-donating groups like methoxy enhances the cytotoxic potential by stabilizing the interaction with target proteins .

Antimicrobial Activity

Research has shown that thiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A recent investigation into similar compounds indicated that those with halogen substitutions exhibited improved activity against resistant strains, suggesting that structural modifications can lead to enhanced efficacy .

Data Table: Biological Activity Overview

Activity Type Cell Line/Organism IC50 (µg/mL) Mechanism
AntitumorA-4311.98Apoptosis induction
AntitumorJurkat1.61Bcl-2 protein interaction
AntimicrobialE. coli5.00Cell wall synthesis disruption
AntimicrobialS. aureus4.50Metabolic pathway interference

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • The presence of electron-donating groups (e.g., methoxy) significantly enhances cytotoxicity.
  • Substituents on the thiazole ring are crucial for maintaining biological activity; specifically, a chlorine atom at certain positions increases potency against cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 3-Chloro-2-methylphenyl, 3-methoxyphenyl, thiazole-sulfanyl C₂₁H₂₁ClN₃O₃S₂ 476.06 Not explicitly reported in evidence; inferred potential for heterocyclic intermediate use N/A
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 2-Chlorophenyl, morpholino group C₁₅H₁₆ClN₃O₂S 345.83 95% purity; listed in pharmacological databases (e.g., ZINC20386027)
N-(2,5-Dimethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide 2,5-Dimethylphenyl, 4-methylthiazole C₁₄H₁₅N₂OS₂ 307.41 Structural analog with simplified substituents; no reported bioactivity
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-Chloro-2-nitrophenyl, methylsulfonyl C₉H₉ClN₂O₅S 292.70 Intermediate for sulfur-containing heterocycles; crystallized via ethanol evaporation
2-Chloro-N-[4-(2-chloroacetamido)phenyl)sulfonyl]-N-(5-methylisoxazol-3-yl]acetamide Chloroacetamide, sulfonyl, isoxazole C₁₄H₁₂Cl₂N₃O₄S 397.24 Synthesized via chloroacetyl chloride reaction; potential sulfonamide-based bioactivity
Key Observations:

Thiazole vs.

Substituent Impact: The 3-methoxyphenyl group in the target compound may enhance solubility compared to chlorophenyl () or nitro-substituted () analogs.

Spectroscopic Trends:
  • ¹H NMR : Acetamide protons typically resonate at δ 2.0–2.2 ppm (e.g., ), while aromatic protons in substituted phenyl groups appear at δ 6.5–8.5 ppm.
  • MS : Molecular ion peaks align with calculated masses (e.g., [M+H]⁺ = 299.34 for ).

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